Cas no 1344522-06-0 (Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-)

Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)-, is a chiral organic compound featuring a benzene ring substituted with a chloro group and an α-amino acid moiety bearing a trifluoromethyl group. The (αS)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent offers further reactivity for derivatization. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors or receptor modulators, due to its structural versatility and stereochemical precision. Its high purity and defined stereochemistry make it a reliable intermediate in medicinal chemistry research.
Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)- structure
1344522-06-0 structure
Product name:Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
CAS No:1344522-06-0
MF:C9H7ClF3NO2
MW:253.605592012405
CID:5806218

Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
    • Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)-
    • Inchi: 1S/C9H7ClF3NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m0/s1
    • InChI Key: JXBAPZFXMKLAJK-QMMMGPOBSA-N
    • SMILES: C1([C@@](N)(C(F)(F)F)C(O)=O)=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 253.012
  • Monoisotopic Mass: 253.012
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.525±0.06 g/cm3(Predicted)
  • Boiling Point: 341.7±42.0 °C(Predicted)
  • pka: 0.18±0.10(Predicted)

Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D557823-1g
Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
1344522-06-0 96%
1g
$1765 2024-05-25
eNovation Chemicals LLC
D557823-5g
Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
1344522-06-0 96%
5g
$7815 2025-02-21
eNovation Chemicals LLC
D557823-5g
Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
1344522-06-0 96%
5g
$7815 2025-02-19
eNovation Chemicals LLC
D557823-1g
Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
1344522-06-0 96%
1g
$1765 2025-02-21
eNovation Chemicals LLC
D557823-5g
Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
1344522-06-0 96%
5g
$7815 2024-05-25
eNovation Chemicals LLC
D557823-1g
Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-
1344522-06-0 96%
1g
$1765 2025-02-19

Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)- Related Literature

Additional information on Benzeneacetic acid, a-amino-4-chloro-a-(trifluoromethyl)-, (aS)-

Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)- (CAS No. 1344522-06-0): A Comprehensive Overview

Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)-, identified by its CAS number 1344522-06-0, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of substituted benzeneacetic acids, characterized by its unique structural features that include an amino group, a chloro substituent, and a trifluoromethyl group at the α-position. The (αS) designation indicates the specific stereochemical configuration of the molecule, which is crucial for its biological activity and potential applications.

The structural motif of Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)- makes it a promising candidate for further investigation in drug discovery. The presence of a chloro group at the 4-position of the benzene ring enhances its lipophilicity, while the trifluoromethyl group contributes to metabolic stability and binding affinity to biological targets. These features are often exploited in the design of active pharmaceutical ingredients (APIs) and agrochemicals.

In recent years, there has been a growing interest in the development of novel compounds with enhanced pharmacological properties. The combination of an amino group and a chloro substituent in Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)- suggests potential applications in the treatment of various diseases. For instance, such compounds have been investigated for their role in modulating enzyme activity and receptor binding. The stereochemical purity of the (αS) configuration is particularly important, as it can significantly influence the efficacy and selectivity of biological interactions.

One of the most compelling aspects of Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)- is its versatility in synthetic chemistry. The compound can serve as a key intermediate in the synthesis of more complex molecules, allowing researchers to explore diverse chemical libraries. This flexibility is invaluable in medicinal chemistry, where rapid and efficient synthesis of novel compounds is essential for drug development.

The agrochemical sector has also shown interest in this compound due to its potential as a precursor for herbicides and pesticides. The structural features of Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)- contribute to its bioactivity against various plant pathogens and pests. By leveraging its synthetic potential, researchers can develop innovative solutions to enhance crop protection strategies.

Recent advancements in computational chemistry have further enhanced the understanding of how Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)- interacts with biological targets. Molecular modeling studies have revealed insights into its binding mechanisms and potential drug-like properties. These findings are crucial for optimizing its pharmacological profile and improving its suitability for therapeutic applications.

The development of new synthetic methodologies has also played a significant role in advancing research on this compound. Techniques such as asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)-, which are essential for evaluating their biological activity accurately. These advancements have opened up new avenues for exploring its potential applications.

In conclusion, Benzeneacetic acid, α-amino-4-chloro-α-(trifluoromethyl)-, (αS)- represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and stereochemical configuration make it a valuable tool for researchers seeking to develop novel bioactive molecules. As our understanding of its properties continues to grow, so too will its potential contributions to science and industry.

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